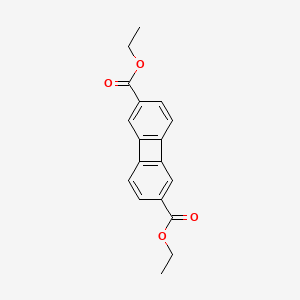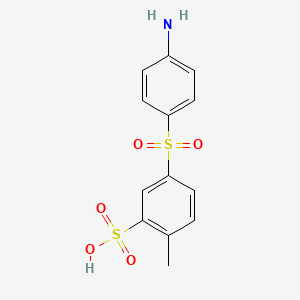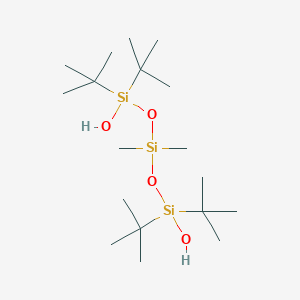
1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol is a unique organosilicon compound characterized by its bulky tert-butyl groups and siloxane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol typically involves the reaction of tert-butyl-substituted silanes with appropriate reagents under controlled conditions. One common method includes the hydrosilylation of alkenes with silanes in the presence of a platinum catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound.
化学反応の分析
Types of Reactions
1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can yield silane or siloxane products.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various siloxane derivatives, silanols, and substituted silanes, depending on the reaction conditions and reagents used.
科学的研究の応用
1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Medicine: Investigated for its role in creating novel therapeutic agents and medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism by which 1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in various reactions. The siloxane backbone allows for flexibility and stability, making it suitable for diverse applications.
類似化合物との比較
Similar Compounds
3,3’,5,5’-Tetra-tert-butyldiphenoquinone: Known for its oxidative properties and used in similar applications.
5,5′,6,6′-Tetramethyl-3,3′-di-tert-butyl-1,1′-biphenyl-2,2′-diol: Utilized as a chiral ligand in catalysis.
tert-Butylbenzene: A simpler compound with tert-butyl groups, used in various chemical syntheses.
Uniqueness
1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol stands out due to its unique combination of tert-butyl groups and siloxane backbone, providing a balance of steric hindrance and flexibility. This makes it particularly valuable in applications requiring both stability and reactivity.
特性
CAS番号 |
92810-36-1 |
|---|---|
分子式 |
C18H44O4Si3 |
分子量 |
408.8 g/mol |
IUPAC名 |
ditert-butyl-[[ditert-butyl(hydroxy)silyl]oxy-dimethylsilyl]oxy-hydroxysilane |
InChI |
InChI=1S/C18H44O4Si3/c1-15(2,3)24(19,16(4,5)6)21-23(13,14)22-25(20,17(7,8)9)18(10,11)12/h19-20H,1-14H3 |
InChIキー |
IQVUSEFABGYLLA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C(C)(C)C)(O)O[Si](C)(C)O[Si](C(C)(C)C)(C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


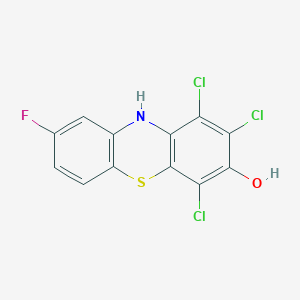
![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)
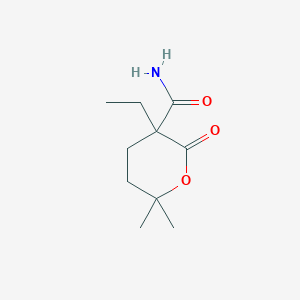
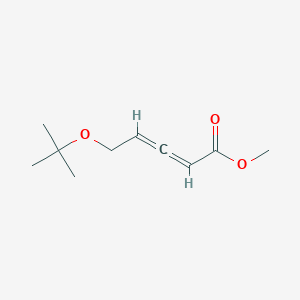
![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)
![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)

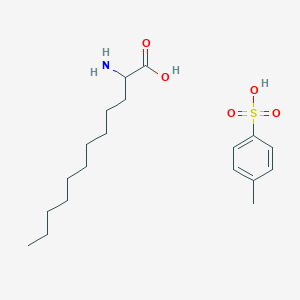

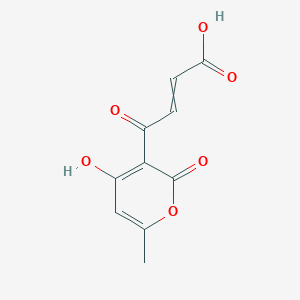
![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)

